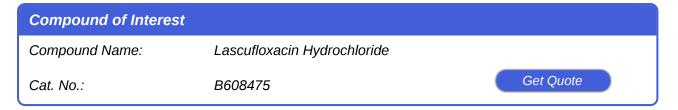


Lascufloxacin Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel fluoroquinolone antibiotic demonstrating potent broad-spectrum antibacterial activity. Developed by Kyorin Pharmaceutical Co., Ltd., it is distinguished by its 8-methoxy group and a unique pharmacophore at the C-7 position of the quinolone nucleus.[1][2][3] This technical guide provides an in-depth summary of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

Lascufloxacin hydrochloride is the hydrochloride salt of lascufloxacin. Its chemical structure is characterized by a fluoroquinolone core substituted with a fluoropyrrolidine ring at the C-7 position.

Chemical Structure:

- IUPAC Name: 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride[4]
- CAS Number: 1433857-09-0[4]



- Molecular Formula: C21H25ClF3N3O4[4][5]
- Molecular Weight: 475.89 g/mol [4][5]

A summary of the key chemical and physical properties of **lascufloxacin hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of Lascufloxacin Hydrochloride

Property	Value	Reference
Molecular Formula	C21H25ClF3N3O4	[4][5]
Molecular Weight	475.89 g/mol	[4][5]
CAS Number	1433857-09-0	[4]
Appearance	Solid powder	[6]
pKaı (Carboxylic Acid)	6.24	[6]
pKa ₂ (Amine)	7.99	[6]
Solubility	Poorly soluble in water, Soluble in DMSO	[6]
LogD (pH 7.4)	0.81	[6]
Melting Point	Not explicitly available in the searched literature.	

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] This dual-targeting mechanism contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.[7] The inhibition of these enzymes leads to strand breaks in bacterial DNA, ultimately resulting in bacterial cell death.





Click to download full resolution via product page

Mechanism of action of lascufloxacin hydrochloride.

Experimental ProtocolsSynthesis of Lascufloxacin

A kilogram-scale synthesis of lascufloxacin has been reported, involving the preparation of two key fragments: a fluoroquinolone core and a syn-disubstituted fluoropyrrolidine fragment.[1][8]

Synthesis of the Fluoropyrrolidine Fragment:

- Protection: An initial amino ester is protected with a carboxybenzyl (Cbz) group.[1][8]
- Claisen Condensation: The protected amino ester undergoes Claisen condensation to yield a pyrrolidone derivative.[1][8]
- Asymmetric Hydrogenation: Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand affords a trans-pyrrolidine.[1][8]
- Saponification and Amide Coupling: The ester is saponified, followed by coupling with cyclopropylamine to form a crystalline amide.[1][8]
- Reduction and Protection: The amide is reduced to the corresponding amine using borane in THF and isolated as its hydrochloride salt. Subsequent protection with a benzyl group yields







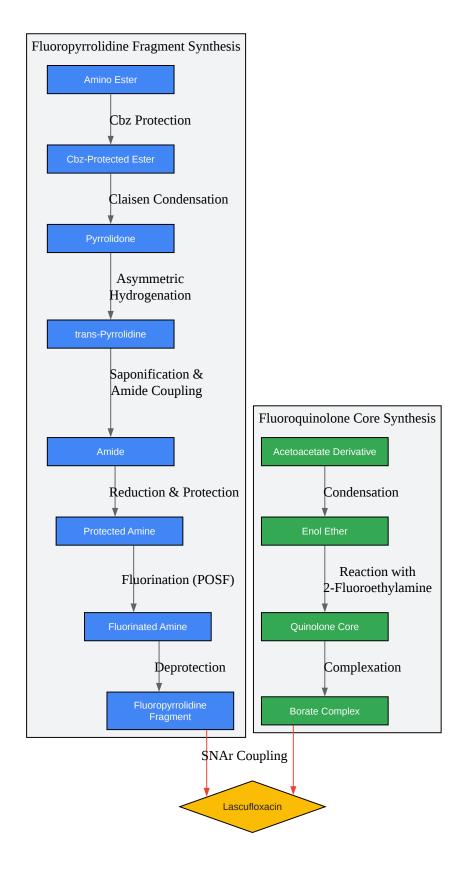
a trialkylamine.[1][8]

- Fluorination: The trialkylamine is treated with perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with inversion of stereochemistry.[1][8]
- Deprotection: Finally, deprotection of the benzyl group and salt formation yields the fluoropyrrolidine fragment.[1][8]

Synthesis of the Fluoroquinolone Core and Final Coupling:

- Condensation: An acetoacetate derivative is condensed with triethyl orthoformate.[1][8]
- Quinolone Formation: The resulting product is treated with 2-fluoroethylamine hydrochloride to form the quinolone core.[1][8]
- Borate Complex Formation: The ethyl ester of the quinolone is converted to a borate complex by treatment with boric acid and acetic anhydride to improve solubility and reactivity.
 [1][8]
- SNAr Reaction: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the borate complex of the fluoroquinolone core is reacted with the synthesized fluoropyrrolidine fragment to yield lascufloxacin.[1][8]





Click to download full resolution via product page

Synthetic workflow for lascufloxacin.



Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection has been developed for the quantification of lascufloxacin in human plasma and bronchoalveolar lavage (BAL) fluid.[9]

Table 2: HPLC Method Parameters for Lascufloxacin Analysis

Parameter	Plasma Analysis	BAL Fluid and Alveolar Macrophage (AM) Analysis
Column	Inertsil ODS-3 (5-µm, 4.6 by 150 mm)	Sumipax ODS Z-CLUE (3-µm, 2.0 by 50 mm)
Mobile Phase	0.01 M Phosphoric acid and Acetonitrile (70:30 v/v) containing 0.02% 1- octanesulfonic acid sodium salt	Gradient of 0.1% Formic acid (A) and Acetonitrile with 0.1% Formic acid (B)
Flow Rate	1.0 mL/min	0.3 mL/min
Detection	Fluorescence (Excitation: 289 nm, Emission: 498 nm)	Mass Spectrometry (Multiple- reaction monitoring)
Lower Limit of Quantification (LLOQ)	5 ng/mL	0.1 ng/mL
Calibration Range	5 to 5,000 ng/mL	0.1 to 100 ng/mL

Sample Preparation for Plasma:

- Plasma samples are mixed with an internal standard.
- Proteins are precipitated with acetonitrile.
- The supernatant is subjected to solid-phase extraction using an Oasis HLB cartridge.



 The eluate is evaporated and the residue is reconstituted before injection into the HPLC system.[9]

Sample Preparation for BAL Fluid and Alveolar Macrophages:

- Samples are mixed with an internal standard.
- Solid-phase extraction is performed using an Oasis HLB cartridge.

Conclusion

Lascufloxacin hydrochloride is a promising fluoroquinolone antibiotic with a potent dual mechanism of action against key bacterial enzymes. Its chemical structure and physicochemical properties have been well-characterized, although a precise experimental melting point is not widely reported. The kilogram-scale synthesis and validated analytical methods described provide a solid foundation for further research and development of this important antibacterial agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The synthesis method of Lascufloxacin hydrochloride Chemicalbook [chemicalbook.com]
- 2. Lascufloxacin hydrochloride to treat bacterial infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Lascufloxacin HCl | CymitQuimica [cymitquimica.com]
- 6. Buy Lascufloxacin hydrochloride | 1433857-09-0 | >98% [smolecule.com]
- 7. Lascufloxacin HCl | TargetMol [targetmol.com]
- 8. Synthesis of Lascufloxacin | NROChemistry [nrochemistry.com]



- 9. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lascufloxacin Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608475#lascufloxacin-hydrochloride-chemicalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com